3-Fluoro-4-n-octyloxybenzoic Acid
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Overview
Description
3-Fluoro-4-n-octyloxybenzoic Acid: is an organic compound with the molecular formula C15H21FO3 and a molecular weight of 268.33 g/mol . It is characterized by the presence of a fluorine atom at the third position and an n-octyloxy group at the fourth position on the benzoic acid ring. This compound is typically found as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Fluorination: The hydroxyl group at the third position is substituted with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Alkylation: The hydroxyl group at the fourth position is then alkylated with n-octyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the n-octyloxy group.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-n-octyloxybenzoic Acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry:
3-Fluoro-4-n-octyloxybenzoic Acid is used as a building block in the synthesis of various organic compounds, particularly in the development of liquid crystals and other advanced materials .
Biology:
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between fluorinated molecules and biological macromolecules .
Medicine:
Its unique structural features make it a valuable scaffold for developing new pharmaceuticals with improved pharmacokinetic properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of liquid crystal displays (LCDs) and other electronic components .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-n-octyloxybenzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological macromolecules. The n-octyloxy group further increases its hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability .
Comparison with Similar Compounds
4-Octyloxybenzoic Acid: Similar structure but lacks the fluorine atom at the third position.
3-Fluorobenzoic Acid: Contains the fluorine atom but lacks the n-octyloxy group.
4-Fluoro-3-n-octyloxybenzoic Acid: Similar structure but with different substitution positions.
Uniqueness:
3-Fluoro-4-n-octyloxybenzoic Acid is unique due to the presence of both the fluorine atom and the n-octyloxy group, which confer distinct physicochemical properties. The combination of these functional groups enhances its lipophilicity, metabolic stability, and bioavailability, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-octoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFTDZEUGEJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343962 |
Source
|
Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-78-3 |
Source
|
Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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